N-(4-acetylphenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide
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Overview
Description
N-(4-acetylphenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of an acetylphenyl group and a pyrazolyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting 3,5-dimethyl-1H-pyrazole with an appropriate acylating agent under acidic or basic conditions.
Acetylation of the phenyl group: The phenyl group is acetylated using acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine.
Coupling reaction: The acetylated phenyl group is then coupled with the pyrazole derivative using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(4-acetylphenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs.
Pharmaceuticals: The compound is explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Material Science: It is investigated for its potential use in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-acetylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide
- N-(4-acetylphenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)propionamide
Uniqueness
N-(4-acetylphenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-10-8-11(2)18(17-10)9-15(20)16-14-6-4-13(5-7-14)12(3)19/h4-8H,9H2,1-3H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDTDPUNICGRGKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NC2=CC=C(C=C2)C(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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